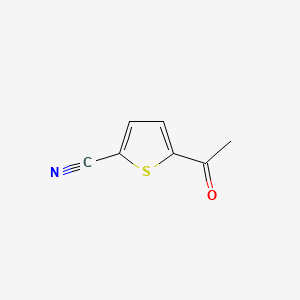
4-(Tert-butylamino)-3-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Intramolecular Charge Transfer and Dual Fluorescence
The study of intramolecular charge transfer (ICT) with the planarized aminobenzonitrile derivative, 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), reveals that efficient ICT and dual fluorescence can occur in various solvents. This behavior is contrasted with related molecules that do not exhibit such properties due to differences in their structure, such as the presence of isopropyl or methyl groups, or the structure of the alicyclic ring which affects the energy gap critical for ICT. The ICT state of NTC6 is characterized by a significant dipole moment, comparable to that of 4-(dimethylamino)benzonitrile (DMABN), indicating the importance of molecular structure in achieving a state with a large dipole moment without the need for a perpendicular twist of the amino group relative to the rest of the molecule .
Synthesis of Aminobenzophenones
The synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids, assisted by tert-butyl nitrite, is an efficient and regioselective process. Tert-butyl nitrite serves a dual role as a nitrosation reagent and a sustainable oxidant in the Pd(ii)-catalyzed decarboxylative acylation. The NO unit introduced during this process is both easily added and removed, facilitating the regioselective acylation .
Acid-Catalyzed tert-Butylation and Tritylation
The reaction of 4-nitro-1,2,3-triazole with tert-butanol in concentrated sulfuric acid yields 1-tert-butyl-4-nitro-1,2,3-triazole. This reaction demonstrates the selectivity of acid-catalyzed tert-butylation and tritylation, leading to the synthesis of 1-methyl-5-nitro-1,2,3-triazole through a methodology that involves exhaustive alkylation followed by the removal of the tert-butyl group from intermediate triazolium salts .
Antiferromagnetic Exchange Interaction
The preparation of 2,4-dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) and its crystallization in an orthorhombic space group reveals the antiferromagnetic exchange interaction among the three spins in an isosceles triangular configuration. The large dihedral angles between the N-O bonds and the benzene ring plane, as well as the distances between the nitroxide radicals, are critical to the observed magnetic properties .
Vibrational Analysis of Chloro-Nitrobenzonitrile
A vibrational analysis of 4-chloro-3-nitrobenzonitrile using both experimental and theoretical methods provides insights into the harmonic and anharmonic vibrational frequencies of the molecule. Theoretical calculations using various methods, including Hartree Fock and density functional theory, are in good agreement with experimental data. The study also examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies .
Synthesis and Characterization of Schiff Base Compounds
The synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and its coupling with aromatic aldehydes to form Schiff base compounds is characterized using various spectroscopic methods. The crystal and molecular structure of one such compound is determined by X-ray crystallographic analysis, revealing the presence of intramolecular hydrogen bonds that stabilize the structure. Density functional theory (DFT) analyses further support these findings and provide insights into the intramolecular interactions of these compounds .
Aplicaciones Científicas De Investigación
-
Crystal Structures and Spectroscopic Characterization of Synthetic Cathinones
- Field : Chemistry
- Application : This research focuses on the analysis and identification of synthetic cathinones .
- Method : The structure of new psychoactive substances was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .
- Results : The study provided detailed structural and spectroscopic characterization of the synthetic cathinones .
-
Hybrid Mesoporous Silica Nanoparticles Grafted with 2-(tert-butylamino)ethyl Methacrylate-b-poly(ethylene Glycol) Methyl Ether Methacrylate Diblock Brushes as Drug Nanocarrier
- Field : Nanotechnology and Drug Delivery
- Application : This research introduces the synthesis of a well-defined diblock copolymer, which has been grafted onto mesoporous silica nanoparticles (MSNs) via atom transfer radical polymerization (ATRP) .
- Method : The ATRP initiators were first attached to the MSN surfaces, followed by the ATRP of 2-(tert-butylamino)ethyl methacrylate .
- Results : The study demonstrated the successful synthesis of the diblock copolymer and its grafting onto MSNs. The fabricated nanomaterials were analyzed using Fourier Transform Infrared (FTIR) spectroscopy .
-
tert-Butylamine
- Field : Organic Chemistry
- Application : tert-Butylamine is used as an intermediate in the preparation of the sulfenamides .
- Method : tert-Butylamine is produced commercially by direct amination of isobutylene using zeolite catalysts .
- Results : The product is used in various chemical reactions, providing a chemically differentiated building block for organic synthesis and medicinal chemistry .
-
Ultrafast Intramolecular Charge Transfer with Strongly Twisted Aminobenzonitriles
- Field : Physical Chemistry
- Application : This research focuses on the intramolecular charge transfer (ICT) of aminobenzonitriles with two bulky amino substituents .
- Method : The study involved the synthesis of 4-(di-tert-butylamino)benzonitrile (DTABN) and 3-(di-tert-butylamino)benzonitrile (mDTABN), which have strongly twisted amino groups in the ground state .
- Results : The study found that both DTABN and mDTABN undergo efficient ICT in the singlet excited state, in both nonpolar and polar solvents .
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions when handling the compound.
Direcciones Futuras
This involves discussing potential future research directions, such as new synthetic methods, potential applications, and unanswered questions about the compound’s properties or reactivity.
Propiedades
IUPAC Name |
4-(tert-butylamino)-3-nitrobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)13-9-5-4-8(7-12)6-10(9)14(15)16/h4-6,13H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVJGWCXLNQJJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392082 |
Source


|
| Record name | 4-(tert-butylamino)-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butylamino)-3-nitrobenzonitrile | |
CAS RN |
320406-01-7 |
Source


|
| Record name | 4-(tert-butylamino)-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



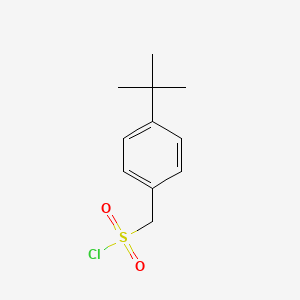

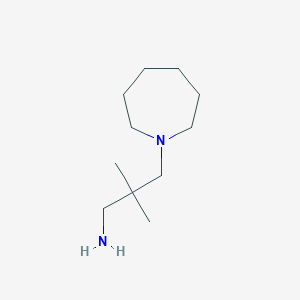

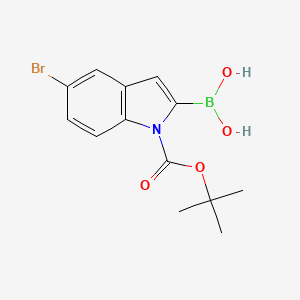
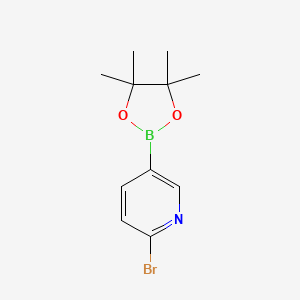
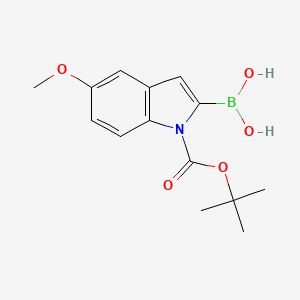
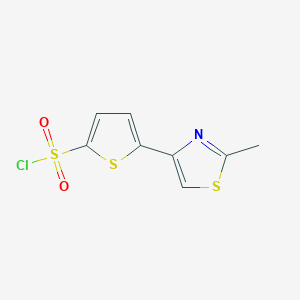
![2-Oxaspiro[4.4]nonane-1,3-dione](/img/structure/B1273293.png)

